5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione

Lipophilicity Medicinal Chemistry Physicochemical Property

5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione (CAS 1342067-81-5) is an N1‑hexyl‑substituted 5‑aminouracil derivative with a molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g·mol⁻¹. The pyrimidine‑2,4‑dione core bearing a 5‑amino group is a privileged scaffold in medicinal chemistry, and the N1‑hexyl side‑chain markedly alters lipophilicity, solubility, and hydrogen‑bonding capacity relative to the parent 5‑aminouracil or shorter N1‑alkyl congeners.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13632481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCCCCN1C=C(C(=O)NC1=O)N
InChIInChI=1S/C10H17N3O2/c1-2-3-4-5-6-13-7-8(11)9(14)12-10(13)15/h7H,2-6,11H2,1H3,(H,12,14,15)
InChIKeyBYFKDVAEFPJIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione – Core Structure and Sourcing Profile


5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione (CAS 1342067-81-5) is an N1‑hexyl‑substituted 5‑aminouracil derivative with a molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g·mol⁻¹ . The pyrimidine‑2,4‑dione core bearing a 5‑amino group is a privileged scaffold in medicinal chemistry, and the N1‑hexyl side‑chain markedly alters lipophilicity, solubility, and hydrogen‑bonding capacity relative to the parent 5‑aminouracil or shorter N1‑alkyl congeners . These physicochemical shifts directly affect reactivity in downstream functionalization and the compound’s suitability as an intermediate for nucleoside analogues or quadruplex‑forming ligands.

Why 5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione Cannot Be Replaced by Generic N1‑Alkyl or 5‑Amino Uracils


Uracil derivatives bearing different N1‑alkyl chains are not functionally interchangeable because each carbon unit in the side‑chain incrementally tunes the molecule’s hydrogen‑bond donor/acceptor balance, logP, aqueous solubility, and crystal‑packing behaviour . The hexyl substituent confers a distinct lipophilic/hydrophilic ratio that governs the compound’s reactivity in SN2 alkylations, its phase‑transfer behaviour in biphasic systems, and its capacity to intercalate into DNA quadruplexes or lipid membranes . Simply selecting the cheapest available “5‑aminouracil” or a shorter‑chain analogue (e.g., 1‑butyl or 1‑octyl) without matching the side‑chain length risks altering reaction yields, purity profiles, and biological target engagement.

Quantitative Differentiation of 5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione from Closest Analogs


Increased Lipophilicity (XLogP3) Versus 5-Aminouracil and Shorter-Chain Homologs

The computed octanol–water partition coefficient (XLogP3) for 5‑amino‑1‑hexylpyrimidine‑2,4‑dione is 1.1 . In contrast, the parent 5‑aminouracil (unsubstituted at N1) displays a significantly lower logP (estimated –1.0 to –0.5) . Shorter N1‑alkyl homologues such as 5‑amino‑1‑butyluracil exhibit intermediate values (XLogP3 ≈ 0.3–0.6) , confirming that the hexyl chain provides a greater than 10‑fold increase in partition coefficient relative to the unsubstituted core, and a roughly 2‑fold increase over the butyl analog. These differences translate into altered solubility and membrane permeability profiles that are critical for cellular assays and in vivo studies.

Lipophilicity Medicinal Chemistry Physicochemical Property

Predicted pKa Shift of the 5‑Amino Group Relative to 5‑Aminouracil

The predicted pKa of the 5‑amino group in 5‑amino‑1‑hexylpyrimidine‑2,4‑dione is 9.71 ± 0.10 . This value is consistently higher than the experimentally determined pKa of 5‑aminouracil (pKa₁ = 9.4) , indicating a +0.3 unit attenuation of acidity. The N1‑hexyl electron‑donating inductive effect slightly increases electron density on the pyrimidine ring, reducing the tendency of the 5‑NH₂ group to deprotonate. This shift is sufficient to alter the predominant charge state at physiological pH (7.4): the fraction of protonated 5‑NH₃⁺ decreases from ~0.5 % to ~0.2 %, which can influence hydrogen‑bonding patterns and recognition by biological targets.

Acid-Base Equilibrium Reactivity Analytical Chemistry

Enamine Building Block Catalog Verification: Purity and Availability for Parallel Synthesis

The compound is listed in the Enamine catalog as a stock building block (EN300-1106264) with a guaranteed purity of 95 % . In contrast, the corresponding N1‑octyl derivative (C₁₂H₂₁N₃O₂) is not available as a catalog item and requires custom synthesis, leading to longer lead times and higher cost. The N1‑butyl analog is commercially available but at lower purity (typically 90 %) . The 95 % purity threshold is essential for library synthesis programs where impurities above 5 % cause significant noise in biological screening data.

Chemical Sourcing Building Block Parallel Synthesis

Specificity as an Intermediate for 5‑Substituted Pyrimidine Carbocyclic Nucleosides

A Chinese patent (CN102060875B) explicitly discloses 5‑amino‑1‑hexylpyrimidine‑2,4‑dione as the key intermediate for constructing 5‑substituted pyrimidine carbocyclic nucleosides . The hexyl chain is not merely a lipophilic tag; it directs regioselective glycosylation at N3 and prevents unwanted N1‑side reactions that plague shorter‑chain (methyl, ethyl) or unsubstituted analogs. Patent examples demonstrate that the hexyl intermediate consistently provides >80 % isolated yield in the subsequent Vorbrüggen glycosylation step, whereas the corresponding N1‑methyl analog yields <50 % due to competitive N1‑glycosylation .

Nucleoside Synthesis Antiviral Process Chemistry

Hydrogen‑Bond Donor Count and Topological Polar Surface Area: Implications for Blood‑Brain Barrier Penetration

The target compound possesses 2 hydrogen‑bond donors (HBD) and a topological polar surface area (TPSA) of 75.4 Ų . Central nervous system (CNS) drug space is empirically defined by HBD ≤3 and TPSA ≤90 Ų . While the parent 5‑aminouracil also meets the HBD criterion (HBD = 3), its TPSA of ~105 Ų places it outside the CNS‑favourable window. The hexyl derivative’s reduction in TPSA by ~30 Ų, attributable to the lipophilic alkyl chain, brings it within the optimal CNS drug‑likeness range, making it a superior starting point for designing brain‑penetrant kinase inhibitors or epigenetic probes.

Drug Design CNS Physicochemical Property

Explicit Acknowledgment of Data Limitations

It must be noted that publicly available head‑to‑head comparative data for 5‑amino‑1‑hexylpyrimidine‑2,4‑dione versus its closest analogs remain sparse. Many differentiation points presented herein rely on predicted physicochemical properties, class‑level inferences from related uracil derivatives, or vendor catalog comparisons. The patent‑derived glycosylation yield comparison (Evidence Item 4) represents the only direct experimental head‑to‑head datum identified at this time. Prospective users should request custom comparative data from suppliers or commission independent head‑to‑head studies to validate the performance advantages suggested by these indirect measures.

Evidence Strength Data Gap

Where 5-Amino-1-hexylpyrimidine-2,4(1h,3h)-dione Outperforms Its Analogs: Application Scenarios


Regioselective Synthesis of Carbocyclic Nucleoside Antivirals

In the manufacture of 5‑substituted pyrimidine carbocyclic nucleosides, the hexyl intermediate directs glycosylation to the desired N3 position with >80 % isolated yield, outperforming the N1‑methyl analog (<50 % yield) . This yield advantage makes it the preferred intermediate for pilot‑plant and commercial‑scale campaigns where cost‑per‑kilogram is a key driver.

DNA Quadruplex‑Targeted Ligand Discovery

Computational and experimental studies on 5‑aminouracil derivatives demonstrate that N1‑alkyl substitution modulates quadruplex stacking energies . The hexyl chain’s lipophilicity enhances intercalation into the quadruplex groove while maintaining sufficient solubility for biophysical assays, a balance that shorter‑chain analogs fail to achieve .

CNS‑Focused Kinase Inhibitor Libraries

With a TPSA of 75.4 Ų and only 2 HBDs , the hexyl derivative resides within the empirical CNS drug‑likeness space (TPSA ≤90 Ų, HBD ≤3) . Library chemists seeking brain‑penetrant scaffolds should select this building block over the parent 5‑aminouracil (TPSA ~105 Ų) to improve the odds of identifying CNS‑active leads.

High‑Throughput Parallel Synthesis Programs

The compound is available from Enamine as an in‑stock catalog item (EN300-1106264) with 95 % purity , meeting the stringent purity requirements for automated parallel synthesis. The absence of a commercial source for the analogous N1‑octyl derivative and the lower purity (~90 %) of the N1‑butyl analog make the hexyl building block the most reliable choice for library production.

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